BenchChemオンラインストアへようこそ!

1-Benzyl-4-phenylpiperidine-2,6-dione

NK1 Antagonist Tachykinin Receptor GPCR Pharmacology

This 4-phenylpiperidine-2,6-dione derivative is a critical intermediate for NK1 receptor antagonist synthesis (IC50 11.3 nM) and a selective probe for CYP2A13 (7.8-fold over CYP2A6). Its precisely defined N-benzyl and 4-phenyl substitution pattern ensures reproducible SAR outcomes in GPCR ligand development, α1-adrenoceptor subtyping, and metabolic activation studies. Generic analogs risk introducing uncontrolled experimental variables. Sourced with ≥95% purity, verified by 1H-NMR, this compound is the definitive scaffold for programs requiring a tunable therapeutic window over Aprepitant's full blockade.

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
CAS No. 62143-51-5
Cat. No. B5482128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-phenylpiperidine-2,6-dione
CAS62143-51-5
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESC1C(CC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H17NO2/c20-17-11-16(15-9-5-2-6-10-15)12-18(21)19(17)13-14-7-3-1-4-8-14/h1-10,16H,11-13H2
InChIKeyQOUSZMRKBNBUCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-phenylpiperidine-2,6-dione (CAS 62143-51-5): Key Compound Attributes for Research Procurement


1-Benzyl-4-phenylpiperidine-2,6-dione is a synthetic piperidine-2,6-dione derivative characterized by a benzyl group at the 1-position and a phenyl group at the 4-position of the piperidine ring [1]. This compound serves as a versatile intermediate in the synthesis of more complex pharmacologically active molecules, notably including NK1 receptor antagonists [2]. Its core structure is a recognized scaffold in medicinal chemistry for the development of ligands targeting various G-protein coupled receptors (GPCRs) and enzymes [3].

1-Benzyl-4-phenylpiperidine-2,6-dione: Why Close Analogs Cannot Be Interchanged in Critical Assays


The piperidine-2,6-dione scaffold is highly sensitive to substitution patterns. Even minor modifications to the N-benzyl or 4-phenyl moieties can drastically alter receptor binding profiles, metabolic stability, and physicochemical properties [1]. Generic substitution with a different 4-phenylpiperidine-2,6-dione derivative without rigorous validation risks introducing uncontrolled variables into experimental systems, leading to irreproducible results [2]. The specific quantitative differentiation of this compound from its closest analogs, detailed in Section 3, underscores the necessity of precise compound selection for reliable research outcomes [3].

1-Benzyl-4-phenylpiperidine-2,6-dione: Quantified Differentiation vs. Key Comparators for Informed Selection


NK1 Receptor Antagonism: IC50 Comparison vs. Aprepitant

1-Benzyl-4-phenylpiperidine-2,6-dione demonstrates measurable antagonism at the human Tachykinin receptor 1 (NK1), with an IC50 of 11.3 nM in a radioligand displacement assay using [125I]-Substance P in CHO cells [1]. In comparison, the marketed NK1 antagonist Aprepitant exhibits an IC50 of 0.09 nM under similar assay conditions [2]. This establishes a clear potency differential of approximately 125-fold, positioning this compound as a less potent but potentially useful tool compound for studies where partial antagonism or a distinct kinetic profile is desired.

NK1 Antagonist Tachykinin Receptor GPCR Pharmacology

CYP2A6 and CYP2A13 Interaction Profile: Differential Binding Affinities

The compound exhibits distinct binding affinities for the closely related cytochrome P450 isoforms CYP2A6 and CYP2A13. It displays a Kd of 4.5 µM for CYP2A6 and a notably higher affinity for CYP2A13 with a Kd of 580 nM [1]. This differential binding (approximately 7.8-fold preference for CYP2A13) provides a unique biochemical probe for dissecting the specific roles of these isoforms in xenobiotic metabolism and potentially in the activation of tobacco-specific nitrosamines [2].

Cytochrome P450 Drug Metabolism Enzyme Inhibition

α1-Adrenoceptor Binding: Class-Level Inference for Receptor Subtype Selectivity

While direct data for 1-Benzyl-4-phenylpiperidine-2,6-dione at α1-adrenoceptors is lacking, the core 4-phenylpiperidine-2,6-dione scaffold is a known privileged structure for this target family. A close analog, 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione (compound 34), displays a pKi of 8.74 (Ki = 1.8 nM) at the α1A-AR subtype with 10-fold selectivity over the α1B- and α1D-AR subtypes [1]. This class-level inference suggests that 1-Benzyl-4-phenylpiperidine-2,6-dione may also possess measurable affinity and selectivity for α1-adrenoceptor subtypes, making it a candidate scaffold for further exploration.

α1-Adrenoceptor GPCR Selectivity

Synthetic Utility: Key Intermediate in NK1 Antagonist Preparation

1-Benzyl-4-phenylpiperidine-2,6-dione serves as a crucial intermediate in the synthesis of more complex NK1 receptor antagonists. A patented process describes its use as a building block for preparing 3-substituted 4-phenylpiperidine derivatives, which are valuable pharmacophores for NK1 and serotonin reuptake inhibition [1]. This synthetic role provides a clear point of differentiation from other 4-phenylpiperidine-2,6-diones that may not be amenable to the same downstream functionalization.

Chemical Synthesis Intermediate NK1 Antagonist

Physicochemical Distinction: Melting Point and Solubility Profile vs. Benzetimide

1-Benzyl-4-phenylpiperidine-2,6-dione can be distinguished from its close structural analog Benzetimide by a significantly lower melting point. While the target compound has a melting point of 136-137.5°C [1], Benzetimide hydrochloride melts with decomposition at 299-301.5°C [2]. This stark difference facilitates straightforward analytical differentiation and impacts formulation and handling procedures. Furthermore, the target compound's aqueous solubility, measured at 2.63 g/L at 25°C, contrasts with Benzetimide's more moderate solubility of approximately 6.25 mg/mL [2][3].

Physicochemical Properties Solubility Analytical Characterization

Optimal Research and Industrial Use Cases for 1-Benzyl-4-phenylpiperidine-2,6-dione


Development of Novel NK1 Receptor Antagonists with Attenuated Potency

The compound's moderate IC50 of 11.3 nM at the human NK1 receptor, as compared to the ultra-potent Aprepitant (IC50 0.09 nM), makes it an ideal starting point for medicinal chemistry programs aiming to develop novel NK1 antagonists with a different therapeutic window. Researchers can use this scaffold to explore structure-activity relationships (SAR) that fine-tune antagonist potency for applications where complete receptor blockade is not desirable, such as in modulating pain or inflammation signaling without full suppression [1].

Selective Probing of CYP2A13 Function in Xenobiotic Metabolism and Carcinogenesis

With a 7.8-fold binding preference for CYP2A13 over CYP2A6, this compound serves as a valuable chemical probe to dissect the specific contributions of CYP2A13 in the metabolic activation of environmental procarcinogens, such as the tobacco-specific nitrosamine NNK. Its use in in vitro metabolism studies with recombinant enzymes or human tissue microsomes can help elucidate CYP2A13's role in lung cancer etiology and identify potential chemopreventive strategies [2].

Scaffold for α1-Adrenoceptor Subtype-Selective Ligand Discovery

Leveraging the class-level activity of the 4-phenylpiperidine-2,6-dione core at α1-adrenoceptors, this compound provides a foundational scaffold for designing and synthesizing novel ligands with potential selectivity for α1A-, α1B-, or α1D-AR subtypes. This is particularly relevant for the development of new therapeutics for benign prostatic hyperplasia (BPH) and hypertension, where subtype selectivity is key to improving efficacy and reducing side effects [3].

Synthetic Intermediate for Complex Piperidine-Based Pharmaceuticals

The compound's established role as a key intermediate in a patented synthesis route for 3-substituted 4-phenylpiperidine derivatives makes it essential for research and process chemistry labs engaged in the production of advanced NK1 antagonists or related serotonergic agents (e.g., Paroxetine analogs). Its procurement is necessary for replicating and scaling these published synthetic procedures [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4-phenylpiperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.